

# Crystal Structure of 4-Amino-2-bromobenzoic Acid: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-2-bromobenzoic acid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of **4-Amino-2-bromobenzoic acid**. Despite a comprehensive search of crystallographic databases and scientific literature, the specific crystal structure of **4-Amino-2-bromobenzoic acid** has not been publicly reported. To provide a relevant and informative resource, this document will present a detailed analysis of a closely related isomer, 2-amino-3-bromobenzoic acid, for which crystallographic data is available. This will serve as a practical example of the data and methodologies pertinent to the structural elucidation of such compounds.

## Physicochemical Properties of 4-Amino-2-bromobenzoic Acid

While the crystal structure is not available, fundamental physicochemical properties of the target compound, **4-Amino-2-bromobenzoic acid**, are well-documented.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	216.03 g/mol <a href="#">[1]</a>
IUPAC Name	4-amino-2-bromobenzoic acid <a href="#">[1]</a>
CAS Number	2486-52-4 <a href="#">[1]</a>
Canonical SMILES	C1=CC(=C(C=C1N)Br)C(=O)O <a href="#">[1]</a>

## Crystal Structure Analysis of 2-amino-3-bromobenzoic acid (Isomer)

The following data pertains to the crystal structure of 2-amino-3-bromobenzoic acid, an isomer of the target compound. This information is presented to illustrate the type of quantitative data obtained from a single-crystal X-ray diffraction study. The data was collected at a temperature of 173 K.[\[2\]](#)

Table 1: Crystal Data and Structure Refinement for 2-amino-3-bromobenzoic acid[\[2\]](#)

Parameter	Value
Empirical formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>
Formula weight	216.03
Temperature	173(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P12(1)/n1
Unit cell dimensions	a = 12.0600(6) Å b = 3.9089(2) Å c = 15.9816(7) Å
α	90°
β	90.836(4)°
γ	90°
Volume	753.3(1) Å <sup>3</sup>
Z	4
Calculated density	1.904 Mg/m <sup>3</sup>
Absorption coefficient	5.589 mm <sup>-1</sup>
F(000)	424
Final R indices [I>2sigma(I)]	R1 = 0.022, wR2 = 0.052
R indices (all data)	R1 = 0.028, wR2 = 0.054

Table 2: Selected Bond Lengths (Å) for 2-amino-3-bromobenzoic acid[2]

Bond	Length (Å)
Br(1)-C(3)	1.901(2)
O(1)-C(7)	1.314(2)
O(2)-C(7)	1.218(2)
N(1)-C(2)	1.388(2)
C(1)-C(2)	1.408(3)
C(1)-C(6)	1.386(3)
C(1)-C(7)	1.482(3)
C(2)-C(3)	1.402(3)
C(3)-C(4)	1.382(3)
C(4)-C(5)	1.388(3)
C(5)-C(6)	1.384(3)

Table 3: Selected Bond Angles (°) for 2-amino-3-bromobenzoic acid[2]

Angle	Degrees (°)
C(2)-C(3)-Br(1)	120.3(1)
C(4)-C(3)-Br(1)	119.5(1)
C(2)-C(1)-C(6)	118.8(2)
C(2)-C(1)-C(7)	122.5(2)
C(6)-C(1)-C(7)	118.7(2)
C(1)-C(2)-N(1)	121.7(2)
C(3)-C(2)-N(1)	120.2(2)
O(2)-C(7)-O(1)	122.6(2)
O(2)-C(7)-C(1)	120.2(2)
O(1)-C(7)-C(1)	117.2(2)

## Experimental Protocols

The determination of a crystal structure, such as that of 2-amino-3-bromobenzoic acid, follows a well-established workflow. The protocols for the synthesis of related brominated aminobenzoic acids and the general procedure for single-crystal X-ray diffraction are outlined below.

### Synthesis of Brominated Aminobenzoic Acids

A common method for the synthesis of brominated aminobenzoic acids is through the electrophilic bromination of the corresponding aminobenzoic acid.

Example Protocol: Bromination using N-Bromosuccinimide (NBS)

- Dissolution: Dissolve the starting aminobenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF).
- Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution.

- Reaction: Stir the reaction mixture at room temperature for a specified period, often several hours.
- Isolation: Pour the reaction mixture into water to precipitate the crude product.
- Purification: Collect the precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

## Single-Crystal X-ray Crystallography

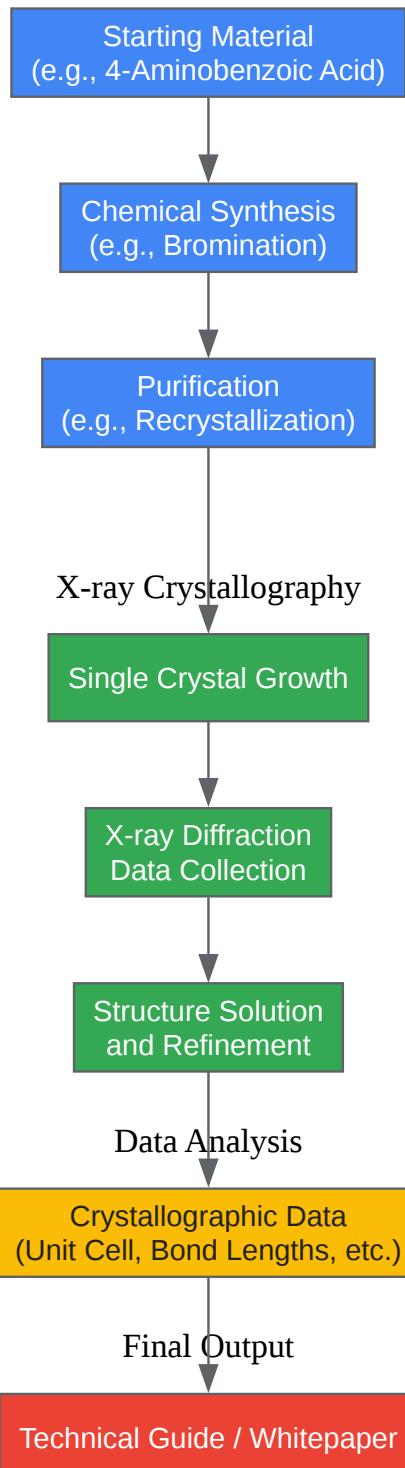
This technique provides the definitive three-dimensional structure of a molecule in the solid state.

- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For example, single crystals of 2-amino-3-bromobenzoic acid were obtained from water.[\[2\]](#)
- Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled, often to cryogenic temperatures (e.g., 173 K), to minimize thermal vibrations. Diffraction data is collected by rotating the crystal in an X-ray beam.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on  $F^2$ .

## Visualization of Experimental Workflow

The general workflow for determining the crystal structure of a compound like **4-Amino-2-bromobenzoic acid** is depicted below.

## Synthesis and Purification

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General workflow for crystal structure determination.

In conclusion, while the specific crystal structure of **4-Amino-2-bromobenzoic acid** remains undetermined, the analysis of its isomer, 2-amino-3-bromobenzoic acid, provides a valuable framework for understanding the structural characteristics and the experimental procedures involved in its eventual elucidation. The data and protocols presented herein are intended to guide researchers in their studies of this and related compounds.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)